3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Atorvastatin Epoxydione Impurity is the impurity of Atorvastatin. It is an oxidative degradation product of Atorvastatin.
Brand Name: Vulcanchem
CAS No.: 148146-51-4
VCID: VC21343182
InChI: InChI=1S/C26H22FNO4/c1-17(2)22(29)26(24(31)28-21-11-7-4-8-12-21)25(32-26,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17H,1-2H3,(H,28,31)
SMILES: CC(C)C(=O)C1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Molecular Formula: C26H22FNO4
Molecular Weight: 431.5 g/mol

3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide

CAS No.: 148146-51-4

Cat. No.: VC21343182

Molecular Formula: C26H22FNO4

Molecular Weight: 431.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide - 148146-51-4

CAS No. 148146-51-4
Molecular Formula C26H22FNO4
Molecular Weight 431.5 g/mol
IUPAC Name 3-(4-fluorobenzoyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Standard InChI InChI=1S/C26H22FNO4/c1-17(2)22(29)26(24(31)28-21-11-7-4-8-12-21)25(32-26,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17H,1-2H3,(H,28,31)
Standard InChI Key AAEQXEDPVFIFDK-UHFFFAOYSA-N
SMILES CC(C)C(=O)C1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Canonical SMILES CC(C)C(=O)C1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Appearance White Solid
Melting Point 179-182°C

Chemical Identity and Nomenclature

ParameterValue
CAS Registry Number148146-51-4
Molecular FormulaC₂₆H₂₂FNO₄
Molecular Weight431.46 g/mol
FDA Unique Ingredient IdentifierTP7T4AJ7RD
International Chemical Identifier (InChI)AAEQXEDPVFIFDK-UHFFFAOYSA-N
SMILES NotationO1C(C1(c2ccccc2)C(=O)c3ccc(cc3)F)(C(=O)Nc4ccccc4)C(C(C)C)=O

The compound features a complex molecular structure containing an oxirane (epoxide) ring, which is a key structural element that distinguishes it from atorvastatin itself. This oxirane moiety is central to its identification as an impurity or degradation product in pharmaceutical preparations .

Physical and Chemical Properties

The physical and chemical characteristics of 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide have been well-documented through various analytical methods. These properties are crucial for its identification, purification, and stability assessment.

Physical Properties

PropertyValueDetermination Method
Physical StateWhite to Off-White SolidObserved
Melting Point179-182°CExperimental
Boiling Point646.6±55.0°CPredicted
Density1.308±0.06 g/cm³Predicted
pKa13.66±0.70Predicted

The compound appears as a white to off-white solid under standard conditions, with a well-defined melting point range that serves as an important criterion for assessing its purity . The relatively high boiling point suggests strong intermolecular interactions, which is consistent with its molecular structure containing multiple aromatic rings and functional groups capable of hydrogen bonding .

Solubility Profile

The solubility characteristics of this compound are particularly important for analytical method development and formulation considerations:

SolventSolubility
AcetonitrileSlightly soluble
ChloroformSlightly soluble (improved with heating and sonication)
DMSOSlightly soluble

The limited solubility profile across different solvents presents challenges for analytical procedures but also provides selective extraction possibilities in purification protocols . This characteristic solubility behavior can be utilized in developing selective analytical methods for detecting this impurity in pharmaceutical preparations.

Synthetic Routes and Origin

3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide is primarily known as an oxidative degradation product of atorvastatin . Its presence in pharmaceutical formulations typically results from:

  • Oxidative degradation pathways during storage or manufacturing

  • Synthetic by-products formed during the chemical synthesis of atorvastatin

  • Potential metabolic transformations

The compound's epoxide structure suggests formation through an oxidation mechanism involving the alkene moiety present in atorvastatin. This transformation represents a significant degradation pathway that manufacturers must monitor to ensure pharmaceutical quality and safety .

Analytical Applications and Reference Standards

ProviderCatalog NumberFormatPurity SpecificationApplication
LGC StandardsMM0400.11-0025NeatNot specifiedImpurity Reference Material
Sigma-AldrichPHR1871Pharmaceutical Secondary StandardCertified Reference MaterialAnalytical Testing
USP1044550USP Reference StandardUSP-certifiedPharmacopeial Testing

Pharmaceutical Significance

Regulatory Context

3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide is classified as a specified impurity in atorvastatin calcium formulations according to both European and United States pharmacopeial standards . The presence and concentration of this impurity must be controlled and monitored throughout the drug product lifecycle to ensure compliance with regulatory requirements.

The inclusion of this compound in official pharmacopeias underscores its significance in pharmaceutical quality control. Pharmaceutical manufacturers must develop validated analytical methods capable of detecting and quantifying this impurity at levels below established safety thresholds .

Relationship to Atorvastatin

Atorvastatin belongs to the statin class of medications used to reduce cholesterol levels and prevent cardiovascular disease. The presence of 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide as an impurity in atorvastatin formulations is significant because:

  • It represents a potential degradation pathway that can affect drug stability

  • Its structural similarity to the parent compound may impact the drug's safety profile

  • Monitoring its levels provides insight into manufacturing quality and storage conditions

The epoxide functional group in this impurity is of particular concern due to the potential reactivity of epoxides with biological nucleophiles, which necessitates strict control of its concentration in pharmaceutical preparations .

ParameterRecommendation
Storage TemperatureRefrigerated (2-8°C)
Long-term StorageCool, dry place
ContainerAir-tight, light-resistant
Handling PrecautionsProfessional laboratory environment only

The compound should be stored in a refrigerator to minimize degradation and ensure stability over time . As with many pharmaceutical reference standards, exposure to heat, light, and humidity should be minimized to prevent decomposition or chemical alterations that could compromise its utility in analytical applications.

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